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Compound of Interest

Compound Name: Hex-2-ynedioic acid

Cat. No.: B14131801

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Hex-
2-ynedioic acid. Due to a lack of readily available experimental spectra for this specific
compound, this document presents predicted values based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). The information is intended to support researchers, scientists, and drug development
professionals in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Hex-2-ynedioic acid.
These predictions are derived from the analysis of similar chemical structures and functional
groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (Solvent: DMSO-de)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~12.5 Singlet (broad) 2H -COOH

~2.8 Triplet 2H -CH2-C=

~2.4 Triplet 2H -CH2-COOH

Table 2: Predicted 3C NMR Data (Solvent: DMSO-de)

Chemical Shift (ppm) Carbon Type Assignment
~172 Quaternary -COOH

~154 Quaternary -C=C-COOH
~80 Quaternary -C=C-

~75 Quaternary -C=C-

~35 Methylene -CH2-COOH
~18 Methylene -CH2-C=

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)

2500-3300 Strong, Broad O-H Stretching
2260-2100 Medium-Weak Cc=C Stretching
1710-1680 Strong C=0 Stretching
1440-1395 Medium O-H Bending
1320-1210 Medium C-0 Stretching
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz lon

142.0266 [M]+ (Exact Mass)
125 [M-OH]+

97 [M-COOH]+

45 [COOH]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound such as Hex-2-ynedioic acid.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of Hex-2-ynedioic acid.

Materials:

Hex-2-ynedioic acid sample

Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz)
Procedure:

o Dissolve approximately 5-10 mg of Hex-2-ynedioic acid in 0.5-0.7 mL of DMSO-ds in a
clean, dry NMR tube.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
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 Insert the NMR tube into the spectrometer.

e Acquire the *H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation
delay of 1-2 seconds, and 16-32 scans.

¢ Acquire the 13C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more). Proton decoupling is typically used.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of Hex-2-ynedioic acid.

Materials:

Hex-2-ynedioic acid sample

Potassium bromide (KBr) (IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure (KBr Pellet Method):

e Place a small amount (1-2 mg) of Hex-2-ynedioic acid and approximately 100-200 mg of
dry KBr powder in an agate mortar.

o Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.
o Transfer a portion of the powder to the pellet press die.

o Apply pressure to the die to form a thin, transparent KBr pellet.

e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Acquire the IR spectrum, typically scanning from 4000 to 400 cm~1.
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Mass Spectrometry

Objective: To determine the mass-to-charge ratio of Hex-2-ynedioic acid and its fragments.
Materials:

e Hex-2-ynedioic acid sample

» Methanol or other suitable solvent

o Mass spectrometer (e.g., with Electrospray lonization - ESI)

Procedure (ESI-MS):

Prepare a dilute solution of Hex-2-ynedioic acid in a suitable solvent such as methanol.

« Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

e Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,
negative ion mode is often preferred to observe the [M-H]~ ion.

o To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion and
subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Hex-2-ynedioic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14131801#hex-2-ynedioic-acid-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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